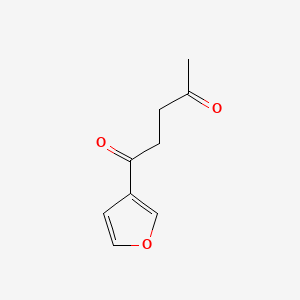

1-(Furan-3-yl)pentane-1,4-dione

Übersicht

Beschreibung

1-(Furan-3-yl)pentane-1,4-dione is an organic compound with the molecular formula C9H10O3. It is also known by other names such as 1-(3-Furyl)pentane-1,4-dione and 1-(3-Furanyl)-1,4-pentanedione . This compound features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, attached to a pentane-1,4-dione moiety. The presence of both the furan ring and the diketone structure makes this compound interesting for various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-(Furan-3-yl)pentane-1,4-dione can be synthesized through several synthetic routes. One common method involves the reaction of furan-3-carboxaldehyde with acetylacetone in the presence of a base such as sodium ethoxide. The reaction proceeds via a condensation mechanism, forming the desired diketone product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar condensation reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through techniques such as recrystallization or column chromatography .

Analyse Chemischer Reaktionen

Catalytic Propargylic Substitution

Reactions involving N-tosylpropargyl amines and 1,3-dicarbonyl compounds (e.g., acetylacetone) under AuBr₃/AgOTf catalysis yield furan derivatives. For example:

| Substrate | Catalyst System | Product | Yield (%) |

|---|---|---|---|

| N-Tosylpropargyl amine | AuBr₃ (5 mol%)/AgOTf | Poly-substituted furan 3da | 80 |

| Propargylic alcohol | AuBr₃/[EMIM][NTf₂] | Furan 3ea | 38–95 |

Mechanistic Insight :

-

Propargylic substitution forms a propargyl cation stabilized by aryl or silyl groups.

-

Cycloisomerization proceeds via a vinyl gold intermediate, followed by deauration and isomerization .

Nucleophilic Additions and Rearrangements

1-(Furan-3-yl)pentane-1,4-dione participates in nucleophilic additions due to its β-diketone structure:

-

Aminoalkylation : Reaction with amines produces enaminones. For example, 3-(amino(furan-2-yl)methylene)pentane-2,4-dione forms in 55% yield under mild conditions .

-

Friedel-Crafts Reactions : Electrophilic substitution at the furan ring occurs in the presence of Lewis acids (e.g., ZrCl₄), yielding fused tricyclic systems .

Derivatization for Material Science

-

Jet-Fuel Precursors : FMPD, a structural analog, is synthesized from xylose and acetylacetone using NaCl as an additive (55% yield) .

-

Ligand Design : β-Diketones with furan substituents serve as ligands in transition-metal catalysis .

Biological Activity

Though not directly studied for this compound, related furan-diketone hybrids exhibit:

Spectroscopic and Analytical Data

-

¹H NMR : For 3-(amino(furan-2-yl)methylene)pentane-2,4-dione, key signals include δ 7.56 (furan-H), 2.11 (CH₃), and 1.96 ppm (CH₃) .

-

¹³C NMR : Carbonyl resonances appear at δ 198.5 and 198.4 ppm, with furan carbons at δ 155.3 and 143.8 ppm .

Challenges and Limitations

-

Steric Hindrance : Bulky substituents on the furan ring or diketone backbone reduce reaction yields (e.g., cyclopentane-1,3-dione yields 21% furan products) .

-

Substituent Sensitivity : Electron-withdrawing groups (e.g., nitro) on aryl rings enhance reactivity, while alkyl groups lead to side reactions .

Wissenschaftliche Forschungsanwendungen

1-(Furan-3-yl)pentane-1,4-dione has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the synthesis of polymers and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 1-(Furan-3-yl)pentane-1,4-dione involves its interaction with various molecular targets and pathways. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the diketone moiety can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-(2-Furyl)pentane-1,4-dione: Similar structure but with the furan ring attached at the 2-position.

3-(Furan-2-ylmethylene)pentane-2,4-dione: A related compound with a different substitution pattern on the furan ring.

Uniqueness

1-(Furan-3-yl)pentane-1,4-dione is unique due to its specific substitution pattern, which influences its reactivity and biological activity. The position of the furan ring attachment can significantly affect the compound’s chemical properties and interactions with biological targets .

Biologische Aktivität

1-(Furan-3-yl)pentane-1,4-dione, also known as dihydromaltol, is a compound that has garnered attention for its diverse biological activities. This article synthesizes current research findings on its biological properties, mechanisms of action, and potential applications.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 166.18 g/mol. It appears as a white crystalline solid with slight solubility in water but high solubility in organic solvents like ethanol and acetone. The compound exhibits stability under acidic conditions but may hydrolyze under basic conditions.

Biological Activities

Antibacterial and Antifungal Properties

Research indicates that this compound possesses significant antibacterial and antifungal activities. Studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, it has been effective against Staphylococcus aureus and Escherichia coli, demonstrating potential as a natural antimicrobial agent .

Antiviral Effects

Preliminary studies suggest that this compound may also exhibit antiviral properties. It has shown activity against certain viruses, although the specific mechanisms remain to be fully elucidated. Further research is required to explore its potential as an antiviral therapeutic agent.

Antioxidant Activity

Dihydromaltol has been evaluated for its antioxidant capabilities. It can scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases. The compound's furan ring structure is believed to play a crucial role in its antioxidant properties .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, impacting cellular functions.

- Receptor Modulation : It can bind to receptors, altering their activity and influencing signaling pathways related to inflammation and immune responses.

Case Studies

Several studies have documented the biological effects of this compound:

- Antibacterial Study : A study published in the Journal of Antimicrobial Chemotherapy demonstrated that dihydromaltol significantly inhibited the growth of several pathogenic bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 50 to 200 µg/mL for different strains .

- Antioxidant Assessment : Research published in Food Chemistry assessed the antioxidant capacity of dihydromaltol using DPPH and ABTS assays. Results indicated an IC50 value of approximately 25 µg/mL for DPPH radical scavenging activity .

- Antiviral Potential : A recent investigation into the antiviral properties of dihydromaltol showed promising results against Herpes Simplex Virus (HSV). The compound exhibited a significant reduction in viral replication at concentrations as low as 100 µg/mL .

Comparative Biological Activity Table

Eigenschaften

IUPAC Name |

1-(furan-3-yl)pentane-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-7(10)2-3-9(11)8-4-5-12-6-8/h4-6H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUENWDJSJYJARL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCC(=O)C1=COC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50197919 | |

| Record name | Ipomeanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50197919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ipomeanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034243 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

496-06-0 | |

| Record name | Ipomeanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=496-06-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ipomeanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000496060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 496-06-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=347116 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ipomeanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50197919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IPOMEANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3137OSG29L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ipomeanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034243 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

42 - 43 °C | |

| Record name | Ipomeanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034243 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.